Cas no 1092370-48-3 (4-[1H-1,2,4-triazol-1-yl methyl]aniline)

4-[1H-1,2,4-triazol-1-yl methyl]aniline structure
1092370-48-3 structure
Product Name:4-[1H-1,2,4-triazol-1-yl methyl]aniline
Numero CAS:1092370-48-3
MF:C9H10N4
MW:174.20250082016
CID:2190544
PubChem ID:821219
Update Time:2025-04-21

4-[1H-1,2,4-triazol-1-yl methyl]aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[1H-1,2,4-triazol-1-yl methyl]aniline
    • TS-02410
    • STK347700
    • DB-295021
    • 4-[1,2,4]Triazol-1-ylmethyl-phenylamine
    • 1-(4-Aminobenzyl)-1,2,4-triazole
    • MFCD00973306
    • A2148
    • 601-588-7
    • EN300-30834
    • 4-(1h-1,2,4-triazol-1-yl-methyl)benzenamine
    • AC-3463
    • ALBB-008923
    • FT28391
    • DB-017257
    • 1-(4-Aminobenzyl)-1H-1,2,4-triazole
    • 1-(4-Aminobenzyl)-1,2,4-triazole;1-(4-Aminobenzyl)-1H-1,2,4-triazole;4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
    • 1092370-48-3
    • 1-(4-aminophenyl)methyl-1,2,4-triazole
    • 4-(1H-1,2,4-triazol-1-ylmethyl)phenylamine
    • 4-(1,2,4-Triazol-1-ylmethyl)aniline
    • 4-(1,2,4-triazol-1-yl-methyl)-aniline
    • 4-[1,2,4]triazol-1-ylmethylphenylamine
    • 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine
    • 1-(4-aminophenyl) methyl-1,2,4-triazole
    • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
    • Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-
    • AR-011/40584933
    • DB-345276
    • Z239137448
    • CS-W002719
    • 119192-10-8
    • SCHEMBL3460891
    • DTXSID00356296
    • 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline
    • 4-((1H-1,2,4-triazol-1-yl)methyl)aniline
    • SY005205
    • AKOS000127887
    • SCHEMBL264856
    • Inchi: 1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
    • Chiave InChI: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
    • Sorrisi: N1(C=NC=N1)CC1C=CC(=CC=1)N

Proprietà calcolate

  • Massa esatta: 174.090546336Da
  • Massa monoisotopica: 174.090546336Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 154
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 56.7Ų
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso